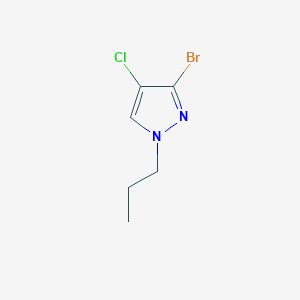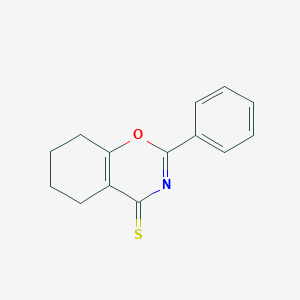![molecular formula C23H17NO4S B11711173 [4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate CAS No. 5228-09-1](/img/structure/B11711173.png)
[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Naphthalene-2-sulfonamido)phenyl benzoate is an organic compound with the molecular formula C23H17NO4S. It is characterized by the presence of a naphthalene ring, a sulfonamide group, and a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalene-2-sulfonamido)phenyl benzoate typically involves the following steps:
Formation of the sulfonamide intermediate: This can be achieved by reacting naphthalene-2-sulfonyl chloride with aniline in the presence of a base such as triethylamine.
Esterification: The resulting sulfonamide intermediate is then reacted with benzoyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Naphthalene-2-sulfonamido)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-(Naphthalene-2-sulfonamido)phenyl benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalene ring may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-(naphthalene-2-sulfonamido)phenyl benzoate
- Naphthalene-2-sulfonamide derivatives
Comparison: 4-(Naphthalene-2-sulfonamido)phenyl benzoate is unique due to the presence of both a naphthalene ring and a benzoate ester, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
5228-09-1 |
|---|---|
Molekularformel |
C23H17NO4S |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
[4-(naphthalen-2-ylsulfonylamino)phenyl] benzoate |
InChI |
InChI=1S/C23H17NO4S/c25-23(18-7-2-1-3-8-18)28-21-13-11-20(12-14-21)24-29(26,27)22-15-10-17-6-4-5-9-19(17)16-22/h1-16,24H |
InChI-Schlüssel |
LUPWZLAVQUPVGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B11711093.png)


![Ethyl 4-[[(2-amino-6-benzothiazolyl)carbonyl]amino]benzoate](/img/structure/B11711107.png)
![3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11711114.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11711118.png)

![4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B11711121.png)
![3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B11711126.png)

![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11711147.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711166.png)

![3-[(2,2-Difluoroethoxy)methyl]aniline](/img/structure/B11711190.png)
